REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([I:8])=[CH:6][CH:5]=[C:4]([Cl:9])[N:3]=1.Br.[CH:11](O)(C)[CH3:12]>>[Cl:9][C:4]1[N:3]2[CH:11]=[CH:12][N:1]=[C:2]2[C:7]([I:8])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1I)Cl
|
Name
|
Diethoxy-2-bromoacetal
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is then refluxed for 12 h
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is partly concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the precipitation of a solid
|
Type
|
CUSTOM
|
Details
|
that is separated by filtration
|
Type
|
WASH
|
Details
|
washed with little amounts of diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=2N1C=CN2)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |